4'-(Octyloxy)[1,1'-biphenyl]-4-amine
Description
Properties
CAS No. |
91577-94-5 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(4-octoxyphenyl)aniline |
InChI |
InChI=1S/C20H27NO/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15H,2-7,16,21H2,1H3 |
InChI Key |
LXMAOLUBOMRZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The following table compares 4'-(Octyloxy)[1,1'-biphenyl]-4-amine with structurally related biphenyl-4-amine derivatives:
Key Observations :
- Electron-Donating vs.
- Solubility and Processability: The long alkyl chain in the octyloxy derivative improves solubility in non-polar solvents compared to shorter-chain or halogenated analogues (e.g., bromophenyl or fluorinated derivatives) .
- Thermal Stability : Imidazole-containing derivatives like 4-BICFTPA exhibit higher thermal stability (critical for OLED longevity) due to rigid aromatic substituents, whereas alkyloxy chains may lower melting points .
Research Findings and Data Tables
Electronic Properties Comparison
Thermal Stability
| Compound | Melting Point (°C) | Decomposition Temp (°C) |
|---|---|---|
| This compound | 80–85 | ~250 |
| 4-BICFTPA | >300 | >350 |
| 3',4'-Difluoro-[1,1'-biphenyl]-4-amine | 120–125 | ~280 |
Preparation Methods
Biphenyl Core Formation via Suzuki-Miyaura Coupling
The synthesis begins with constructing the biphenyl backbone. A Suzuki-Miyaura cross-coupling between 4-bromophenol and 4-nitrophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) achieves the biphenyl structure with hydroxyl and nitro groups at the 4' and 4 positions, respectively. Typical conditions involve a 1:1 molar ratio of boronic acid to bromide, 2 mol% Pd catalyst, and a base such as K₂CO₃ in a toluene/water mixture at 80–100°C for 12–24 hours. Yields range from 70–85%, contingent on solvent purity and oxygen exclusion.
Key Reaction Parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | +15% |
| Solvent System | Toluene/H₂O (3:1) | +10% |
| Reaction Time | 18 h | +5% |
Comparative Alkylation Bases:
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| KOH | EtOH/H₂O | Reflux | 89% |
| NaH | DMF | 80°C | 78% |
| Cs₂CO₃ | Acetone | 60°C | 82% |
Nitro-to-Amine Reduction
The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants. Patent data describes a high-yield (99%) method employing Ni catalyst and ethyl acetate under 15 atm H₂ at 50–60°C for 5–8 hours. Alternatively, Pd/C (10 wt%) in ethanol under 1 atm H₂ at 25°C for 12 hours achieves 92–95% conversion.
Reduction Methods Comparison:
| Method | Catalyst | Conditions | Yield | Purity |
|---|---|---|---|---|
| Ni/Organic Amine | Ni | 15 atm H₂, 60°C | 99% | 99.94% |
| Pd/C Hydrogenation | 10% Pd/C | 1 atm H₂, 25°C | 95% | 98.5% |
| Fe/HCl | Fe | HCl (aq), Reflux | 67% | 85% |
| Ligand | Solvent | Yield |
|---|---|---|
| 1,10-Phenanthroline | DMSO | 80% |
| L-Proline | DMF | 65% |
| DMEDA | Toluene | 58% |
Buchwald-Hartwig Amination of Pre-Functionalized Intermediates
Palladium-Catalyzed C–N Bond Formation
Aryl halides (e.g., 4'-(octyloxy)biphenyl-4-bromide) undergo amination with NH₃ or ammonia surrogates. Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in dioxane at 100°C for 18 hours affords the amine in 70–75% yield.
Ammonia Source Comparison:
| Source | Catalyst System | Yield |
|---|---|---|
| NH₃ (gas) | Pd/Xantphos | 75% |
| NH₄Cl | Pd/BINAP | 68% |
| Benzophenone imine | Pd/JohnPhos | 82%* |
*Requires deprotection with HCl.
Critical Analysis of Methodologies
Yield and Scalability
Q & A
What are the optimal synthetic routes for 4'-(Octyloxy)[1,1'-Biphenyl]-4-Amine, and how can reaction conditions be optimized for higher yield?
Basic Research Question
The synthesis typically involves Suzuki-Miyaura cross-coupling or alkylation reactions. For example, alkylation of 4'-hydroxy-[1,1'-biphenyl]-4-amine with 1-bromooctane in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like dimethylformamide (DMF) achieves the octyloxy substitution . Optimization strategies include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
- Solvent effects : Ethanol or toluene for improved solubility and reaction kinetics .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
- Yield improvement : Slow addition of reagents, inert atmosphere (N₂/Ar), and monitoring via TLC/GC-MS to track reaction progress.
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR spectroscopy :
- FT-IR : Stretching vibrations for N-H (~3300 cm⁻¹), C-N (~1250 cm⁻¹), and C-O (~1100 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) matching the calculated molecular weight (C₂₀H₂₇NO: 297.41 g/mol).
- Thermal analysis : DSC or TGA to determine melting/decomposition points (e.g., decomposition >200°C) .
How does the octyloxy substituent influence the mesomorphic properties of this compound in liquid crystal applications?
Advanced Research Question
The octyloxy chain enhances mesophase stability by:
- Inducing molecular anisotropy : The flexible alkyl chain promotes lamellar or hexagonal packing in smectic or nematic phases.
- Lowering melting points : Increased alkyl chain length reduces crystallization tendency, favoring liquid crystalline behavior .
- Phase characterization : Use polarized optical microscopy (textural analysis) and XRD to identify smectic C or other mesophases.
- Comparative studies : Replace the octyloxy group with shorter/longer chains (e.g., hexyloxy, decyloxy) to assess phase transition temperatures .
What methodologies are employed to study the hydrogen bonding interactions of the amine group with biomolecules?
Advanced Research Question
Approaches include:
- X-ray crystallography : Resolve H-bonding networks in co-crystals with proteins or DNA .
- NMR titration : Monitor chemical shift changes in the amine proton upon binding to biomolecules (e.g., ATP, serum albumin) .
- Computational docking : Use software like AutoDock to predict binding affinities and interaction sites .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
How can computational chemistry predict the electronic properties and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) provide insights into:
- Electron distribution : HOMO-LUMO gaps (~3–4 eV) indicate charge transport potential for organic electronics .
- Reactivity sites : Fukui indices identify nucleophilic (amine group) and electrophilic (aromatic ring) regions .
- Solvent effects : PCM models simulate solvent interactions (e.g., ethanol, chloroform) to predict solubility .
How does the compound’s stability vary under different storage or reaction conditions?
Advanced Research Question
Stability assessments involve:
- Accelerated degradation studies : Expose the compound to UV light, heat (40–80°C), or varying pH (2–12) and analyze via HPLC .
- Oxidative stability : Monitor decomposition under O₂ using ESR spectroscopy to detect radical intermediates.
- Storage recommendations : Dark, inert atmosphere (Ar), and low temperatures (-20°C) to prevent amine oxidation .
What role does this compound play in organic electronics, such as OLEDs or photovoltaics?
Advanced Research Question
The biphenyl core and amine group enable:
- Charge transport : As a hole-transport layer in OLEDs, measured via time-of-flight (TOF) mobility assays .
- Film morphology : Spin-coated thin films analyzed by AFM for uniformity.
- Electroluminescence : Incorporate into donor-acceptor systems to tune emission wavelengths .
How can researchers resolve contradictions in reported spectroscopic or synthetic data for this compound?
Advanced Research Question
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
